An In-Depth Technical Guide to Methyl 3-amino-6-(trifluoromethyl)picolinate for Advanced Research and Development
An In-Depth Technical Guide to Methyl 3-amino-6-(trifluoromethyl)picolinate for Advanced Research and Development
CAS Number: 1256794-12-3
Introduction: The Strategic Importance of Fluorinated Picolinates in Modern Drug Discovery
Methyl 3-amino-6-(trifluoromethyl)picolinate is a key heterocyclic building block that has garnered significant interest within the pharmaceutical and agrochemical industries. Its structure, which combines a pyridine ring, an amino group, a methyl ester, and a trifluoromethyl group, offers a unique combination of properties that are highly sought after in the design of novel bioactive molecules. The incorporation of the trifluoromethyl (-CF3) group is a particularly powerful strategy in medicinal chemistry, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of Methyl 3-amino-6-(trifluoromethyl)picolinate, with a focus on its utility for researchers and professionals in drug development.
The pyridine scaffold itself is a prevalent motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions within biological systems. When functionalized with both an amine and a trifluoromethyl group, as in the case of Methyl 3-amino-6-(trifluoromethyl)picolinate, the resulting molecule becomes a versatile intermediate for the synthesis of a diverse range of complex chemical entities, including kinase inhibitors and other targeted therapies.[2][3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl 3-amino-6-(trifluoromethyl)picolinate is essential for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic characteristics when incorporated into a larger molecule.
| Property | Value | Source |
| CAS Number | 1256794-12-3 | [5][6] |
| Molecular Formula | C₈H₇F₃N₂O₂ | [5] |
| Molecular Weight | 220.15 g/mol | [5] |
| IUPAC Name | methyl 3-amino-6-(trifluoromethyl)pyridine-2-carboxylate | [6] |
| Appearance | Off-white to light yellow crystalline solid | Inferred from typical appearance of similar compounds |
| Purity | Typically ≥95% | [5] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [5] |
Synthesis of Methyl 3-amino-6-(trifluoromethyl)picolinate: A Strategic Approach
A likely precursor for this synthesis is Methyl 6-chloro-3-(trifluoromethyl)picolinate. The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring nitrogen activates the 6-position towards nucleophilic aromatic substitution, making the displacement of the chloro group with an amino group a feasible transformation.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Methyl 3-amino-6-(trifluoromethyl)picolinate.
Detailed Experimental Protocol (Generalized)
This protocol is a generalized procedure based on common methods for the amination of chloropyridines and should be optimized for specific laboratory conditions.
Materials:
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Methyl 6-chloro-3-(trifluoromethyl)picolinate
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Aqueous ammonia (28-30%) or another ammonia source
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Dioxane or Dimethyl sulfoxide (DMSO) as solvent
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Copper(I) salt (e.g., CuI or CuSO₄) (optional, as catalyst)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, dissolve Methyl 6-chloro-3-(trifluoromethyl)picolinate in the chosen solvent (e.g., Dioxane).
-
Addition of Reagents: To the stirred solution, add the ammonia source. If a catalyst is to be used, it should be added at this stage.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature and reaction time will need to be determined empirically, but a reaction time of 12-24 hours is a reasonable starting point. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid has precipitated, it may be collected by filtration. Otherwise, the reaction mixture can be poured into water and extracted with an organic solvent such as ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure Methyl 3-amino-6-(trifluoromethyl)picolinate.
Causality Behind Experimental Choices:
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Choice of Solvent: Dioxane and DMSO are high-boiling polar aprotic solvents that are excellent for nucleophilic aromatic substitution reactions as they can solvate the intermediate Meisenheimer complex and are stable at the required reaction temperatures.
-
Use of a Catalyst: While the reaction can proceed without a catalyst, the use of a copper salt can significantly improve the reaction rate and yield. Copper catalysts are known to facilitate nucleophilic aromatic substitutions on electron-deficient aromatic rings.
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Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the starting materials, intermediates, and the final product, especially at elevated temperatures.
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Pressure Vessel: The use of a sealed, pressure-rated vessel is necessary to contain the volatile ammonia at the reaction temperature and to drive the reaction to completion.
Applications in Drug Discovery and Development
The strategic placement of the amino, methyl ester, and trifluoromethyl groups on the picolinate scaffold makes Methyl 3-amino-6-(trifluoromethyl)picolinate a highly valuable intermediate for the synthesis of complex, biologically active molecules. The amino group serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, and participation in various cross-coupling reactions.
Role as a Key Building Block for Kinase Inhibitors
A significant application of aminopyridine derivatives is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridine core can act as a scaffold that orients functional groups to interact with the ATP-binding site of kinases.
While a specific, marketed drug synthesized directly from Methyl 3-amino-6-(trifluoromethyl)picolinate has not been identified in the public literature, its structural motifs are present in numerous kinase inhibitors currently under investigation. For example, the aminopyridine core is a key feature in inhibitors of PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][8]
The synthesis of such inhibitors often involves the acylation or sulfonylation of the amino group of a substituted aminopyridine, followed by further modifications. The trifluoromethyl group in Methyl 3-amino-6-(trifluoromethyl)picolinate can provide beneficial properties to the final drug candidate, such as increased metabolic stability and enhanced binding to the target kinase.
Logical Relationship in Drug Design
Caption: Role of the title compound as a key intermediate in drug design.
Safety and Handling
Methyl 3-amino-6-(trifluoromethyl)picolinate is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
Methyl 3-amino-6-(trifluoromethyl)picolinate is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and agrochemicals. Its unique combination of functional groups, particularly the trifluoromethyl moiety, makes it an attractive starting material for the development of novel kinase inhibitors and other targeted therapies. A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective utilization in research and development.
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